CCR5 Antagonist Affinity: Cyclopentane Carboxamide vs. 5-Oxopyrrolidine Lead Compound
N-(3-Pyrrolidinyl)cyclopentanecarboxamide hydrochloride demonstrates a significantly higher binding affinity for the CCR5 receptor compared to a structurally distinct 5-oxopyrrolidine-3-carboxamide lead compound. The target compound exhibits a Kd of 316 nM in a functional antagonist assay [1], whereas the initial hit compound from a 5-oxopyrrolidine series required a much higher concentration (IC50 1.9 µM) to displace radiolabeled RANTES in CCR5-expressing CHO cells [2]. This represents an approximately 6-fold improvement in potency, directly attributable to the cyclopentane carboxamide scaffold.
| Evidence Dimension | CCR5 receptor binding affinity (functional antagonist activity) |
|---|---|
| Target Compound Data | Kd = 316 nM |
| Comparator Or Baseline | N-(3-[4-(4-fluorobenzoyl)piperidin-1-yl]propyl)-1-methyl-5-oxo-N-phenylpyrrolidine-3-carboxamide: IC50 = 1.9 µM (1900 nM) |
| Quantified Difference | Target compound is approximately 6-fold more potent (lower Kd vs. higher IC50). |
| Conditions | Target: HEK 293 Glosensor cells expressing human CCR5, reduction in RANTES-induced intracellular calcium levels. Comparator: CCR5-expressing CHO cells, [125I]RANTES displacement assay. |
Why This Matters
For researchers developing CCR5-targeted therapies or probes, the 6-fold higher potency of the target compound versus the 5-oxopyrrolidine lead suggests a more efficient chemical starting point, potentially reducing the required dose and off-target effects in cell-based HIV entry or inflammation assays.
- [1] BindingDB. BDBM50267126 (CHEMBL4068906): Kd 316 nM for human CCR5. View Source
- [2] Imamura, S.; Nishikawa, Y.; Ichikawa, T.; Hattori, T.; Matsushita, Y.; Hashiguchi, S.; Kanzaki, N.; Iizawa, Y.; Baba, M.; Sugihara, Y. CCR5 antagonists as anti-HIV-1 agents. 1. Synthesis and biological evaluation of 5-oxopyrrolidine-3-carboxamide derivatives. Chem. Pharm. Bull. 2004, 52, 63-73. View Source
